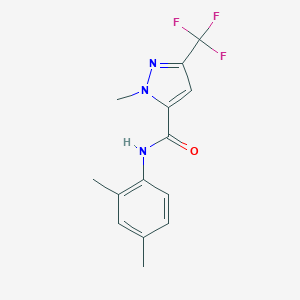
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been tested in animal models and has been shown to have low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is its high potency in inhibiting PARP, making it a promising candidate for cancer therapy. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
Future research on N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders. The development of more efficient synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics in humans are also important areas for future research.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dimethylphenylhydrazine with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
Nombre del producto |
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H14F3N3O |
Peso molecular |
297.28 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14F3N3O/c1-8-4-5-10(9(2)6-8)18-13(21)11-7-12(14(15,16)17)19-20(11)3/h4-7H,1-3H3,(H,18,21) |
Clave InChI |
ZSIJASKJNPOPPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B213896.png)

![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
methanone](/img/structure/B213901.png)

![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)






![4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine](/img/structure/B213919.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B213920.png)